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Compound of Interest

Compound Name: Dihexadecylamine

Cat. No.: B091279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

encapsulation of hydrophobic drugs using Dihexadecylamine. Dihexadecylamine is a

cationic lipid that can be formulated into various types of nanocarriers, such as liposomes and

nanoparticles, to improve the solubility, stability, and delivery of poorly water-soluble

therapeutic agents.

Introduction to Dihexadecylamine-Based
Nanocarriers
Dihexadecylamine ((C₁₆H₃₃)₂NH) is a secondary amine with two 16-carbon alkyl chains,

rendering it highly hydrophobic. When protonated, its amine headgroup becomes positively

charged, allowing it to function as a cationic lipid in drug delivery systems. This cationic nature

can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular

uptake. The long alkyl chains enable the stable incorporation of hydrophobic drugs within the

lipid bilayer of liposomes or the core of nanoparticles.

The primary methods for formulating dihexadecylamine-based nanocarriers for hydrophobic

drug encapsulation are the thin-film hydration method and the ethanol injection method. These

techniques allow for the formation of unilamellar or multilamellar vesicles that can efficiently

entrap lipophilic molecules.
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Quantitative Data Summary
The following tables summarize typical quantitative data for dihexadecylamine-containing

nanocarriers loaded with a model hydrophobic drug.

Table 1: Physicochemical Properties of Drug-Loaded Dihexadecylamine Nanoparticles

Parameter Value Method of Analysis Significance

Particle Size (Z-

average)
100 - 250 nm

Dynamic Light

Scattering (DLS)

Influences circulation

time and cellular

uptake.

Polydispersity Index

(PDI)
< 0.3

Dynamic Light

Scattering (DLS)

Indicates a

homogenous

population of

nanoparticles.

Zeta Potential +30 to +50 mV
Electrophoretic Light

Scattering (ELS)

Positive charge

indicates colloidal

stability and potential

for cell membrane

interaction.

Drug Loading

Capacity (DLC)
5 - 15%

High-Performance

Liquid

Chromatography

(HPLC) / UV-Vis

Spectroscopy

Represents the weight

percentage of the

drug relative to the

total nanoparticle

weight.

Encapsulation

Efficiency (EE)
> 80%

High-Performance

Liquid

Chromatography

(HPLC) / UV-Vis

Spectroscopy

The percentage of the

initial drug that is

successfully

encapsulated within

the nanoparticles.

Table 2: In Vitro Drug Release Profile
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Time Point
Cumulative Drug Release
(%)

Method of Analysis

1 hour < 10%
Dialysis Method with

HPLC/UV-Vis

6 hours 20 - 30%
Dialysis Method with

HPLC/UV-Vis

12 hours 40 - 50%
Dialysis Method with

HPLC/UV-Vis

24 hours 60 - 75%
Dialysis Method with

HPLC/UV-Vis

48 hours > 85%
Dialysis Method with

HPLC/UV-Vis

Experimental Protocols
Protocol 1: Preparation of Dihexadecylamine-Based
Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes containing dihexadecylamine for the

encapsulation of a hydrophobic drug using the thin-film hydration method, followed by extrusion

for size homogenization.[1]

Materials:

Dihexadecylamine

Neutral lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

Cholesterol

Hydrophobic drug (e.g., Paclitaxel)

Chloroform

Methanol
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Phosphate-buffered saline (PBS), pH 7.4

Nitrogen gas (high purity)

Equipment:

Round-bottom flask (50 mL)

Rotary evaporator

Water bath

Probe sonicator

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Glass vials

Procedure:

Lipid and Drug Dissolution:

In a clean round-bottom flask, dissolve dihexadecylamine, DPPC, and cholesterol in a

molar ratio of (e.g., 1:4:1) in a sufficient volume of a chloroform:methanol (2:1 v/v) solvent

mixture.

Add the hydrophobic drug to the lipid solution at a desired drug-to-lipid weight ratio (e.g.,

1:10).

Gently swirl the flask until all components are fully dissolved.

Thin-Film Formation:

Attach the flask to a rotary evaporator.

Immerse the flask in a water bath set to a temperature above the transition temperature of

the lipids (e.g., 45-50°C).

Rotate the flask and gradually reduce the pressure to evaporate the organic solvent.
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Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.

Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

Hydration:

Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The volume will

depend on the desired final lipid concentration.

Rotate the flask gently in the water bath (above the lipid transition temperature) for 1-2

hours to allow the lipid film to swell and form multilamellar vesicles (MLVs).

Sonication and Extrusion:

To reduce the size of the MLVs, sonicate the suspension using a probe sonicator for 5-10

minutes on ice to prevent overheating.

For a more uniform size distribution, extrude the liposome suspension 11-21 times through

a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome

extruder. Ensure the extruder is maintained at a temperature above the lipid transition

temperature.

Purification:

To remove the unencapsulated drug, centrifuge the liposome suspension or use size

exclusion chromatography.

Store the final liposome formulation at 4°C.

Protocol 2: Characterization of Drug-Loaded Liposomes
1. Particle Size and Zeta Potential Analysis:

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

Procedure:

Dilute the liposome suspension with filtered PBS to an appropriate concentration.
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Transfer the diluted sample to a disposable cuvette.

Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential using

a suitable instrument (e.g., Malvern Zetasizer).

Perform measurements in triplicate and report the average values.

2. Determination of Encapsulation Efficiency and Drug Loading Capacity:

Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy

Procedure:

Total Drug Quantification: Disrupt a known volume of the liposome suspension using a

suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to release the

encapsulated drug.

Free Drug Quantification: Separate the liposomes from the aqueous phase containing the

unencapsulated drug by ultracentrifugation or using a centrifugal filter device.

Quantify the drug concentration in the total drug sample and the free drug sample using a

pre-established HPLC or UV-Vis calibration curve.

Calculate Encapsulation Efficiency (EE) and Drug Loading Capacity (DLC):

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DLC (%) = [Weight of Encapsulated Drug / Total Weight of Lipids and Drug] x 100

Protocol 3: In Vitro Drug Release Study
Method: Dialysis Method

Procedure:

Transfer a known volume of the drug-loaded liposome suspension into a dialysis bag with

a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but

retains the liposomes.
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Immerse the dialysis bag in a larger volume of release medium (e.g., PBS pH 7.4, with

0.5% Tween 80 to maintain sink conditions) in a beaker.

Maintain the setup at 37°C with continuous gentle stirring.

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from

the release medium and replace it with an equal volume of fresh medium.

Quantify the amount of drug released into the medium at each time point using HPLC or

UV-Vis spectroscopy.

Plot the cumulative percentage of drug released as a function of time.
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Caption: Workflow for the preparation and characterization of drug-loaded dihexadecylamine
liposomes.
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Caption: Logical relationship of dihexadecylamine formulation to improved drug delivery

outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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